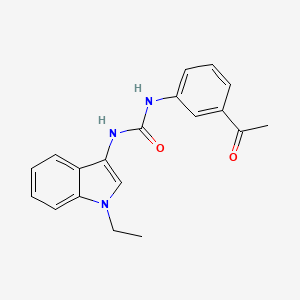
1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea, also known as EIU, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been shown to have various biological effects, making it a promising candidate for the development of new drugs. In
Mécanisme D'action
The mechanism of action of 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea has also been shown to bind to the serotonin transporter, which is involved in the regulation of serotonin levels in the brain. By inhibiting these enzymes and receptors, 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea may be able to exert its biological effects.
Biochemical and Physiological Effects:
1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea can inhibit the growth of cancer cells and reduce inflammation. Animal studies have shown that 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea can reduce depressive-like behavior and increase the levels of certain neurotransmitters in the brain. Furthermore, 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea has been shown to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea in lab experiments is that it has been shown to have a low toxicity profile, making it a safer alternative to other compounds. Furthermore, 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea has been synthesized using a relatively simple method, making it easy to produce for research purposes. However, one limitation of using 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea in lab experiments is that its mechanism of action is not fully understood, making it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the research of 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea. One direction is to further investigate its potential anti-cancer properties, as it has shown promising results in vitro. Another direction is to investigate its potential use as an anti-inflammatory agent, as it has shown promising results in animal models. Furthermore, more research is needed to fully understand the mechanism of action of 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea, which could lead to the development of more effective drugs. Overall, 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea is a promising compound that has the potential to be developed into new drugs for a variety of conditions.
Méthodes De Synthèse
The synthesis of 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea involves the reaction of 1-(3-acetylphenyl)semicarbazide with 1-ethyl-1H-indole-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. This reaction results in the formation of the final product, 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea. This synthesis method has been reported in various scientific journals and has been used to produce 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea for research purposes.
Applications De Recherche Scientifique
1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea has been shown to have various biological effects, making it a promising candidate for the development of new drugs. This compound has been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Furthermore, 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea has been studied for its potential use as an anti-depressant, as it has been shown to increase the levels of certain neurotransmitters in the brain.
Propriétés
IUPAC Name |
1-(3-acetylphenyl)-3-(1-ethylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-22-12-17(16-9-4-5-10-18(16)22)21-19(24)20-15-8-6-7-14(11-15)13(2)23/h4-12H,3H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQSDVNWISPQKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC(=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[Cyclopentyl(prop-2-ynyl)amino]pyrazine-2-carbonitrile](/img/structure/B2975726.png)
![methyl 5-(((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2975728.png)
![2-((2-(4-(methylthio)phenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2975730.png)
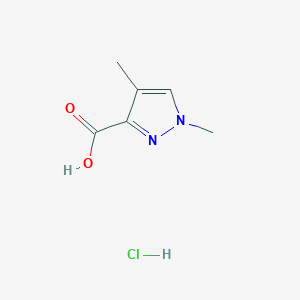
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-(oxolan-2-yl)piperidine-4-carboxylic acid](/img/structure/B2975733.png)
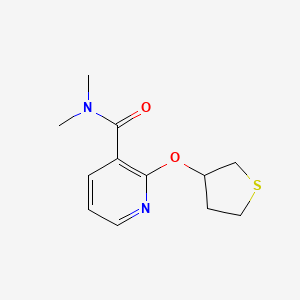
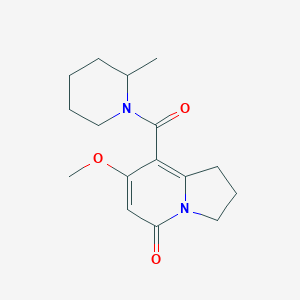
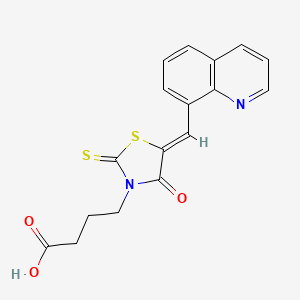
![4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2975740.png)

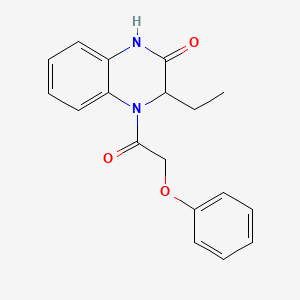
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2975744.png)
![(3S)-3-[(2-Methylpropan-2-yl)oxy]piperidine;hydrochloride](/img/structure/B2975745.png)
![N-[2-(3,4-dimethoxyphenyl)-1-phenylethyl]but-2-ynamide](/img/structure/B2975746.png)